7-Hydroxyprochlorperazine

説明

Synthesis Analysis

The synthesis of 7-Hydroxyprochlorperazine and its analogs involves multi-step chemical processes. For instance, 7,8-Dihydroxy derivatives of chlorpromazine and related compounds have been prepared through comprehensive synthetic routes. These processes are characterized by their efficiency in introducing hydroxy groups into the phenothiazine core, revealing the versatility and complexity of synthesizing hydroxylated metabolites of chlorphenothiazine derivatives (Lee et al., 1972); (Zirnis et al., 1977).

Molecular Structure Analysis

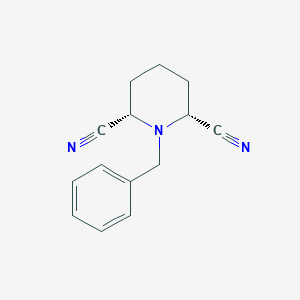

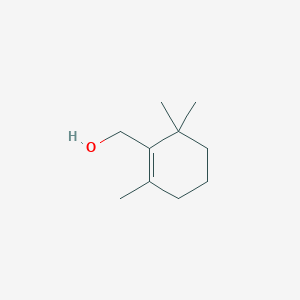

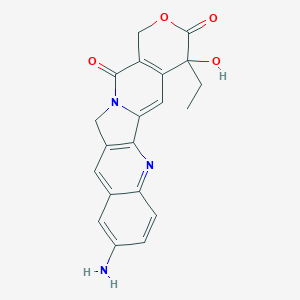

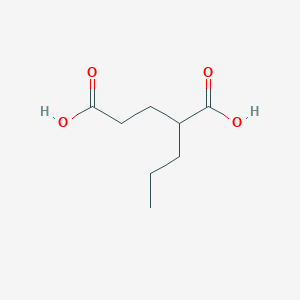

The molecular structure of 7-Hydroxyprochlorperazine is defined by its phenothiazine core, which is modified by the presence of hydroxy groups. These modifications significantly impact its electronic and chemical properties, as evidenced by studies focusing on the structural characterization through chemical and spectroscopic evidence. The unusual NMR spectral shifts in these compounds have also been a subject of interest, indicating the distinct electronic environment produced by hydroxylation (Lee et al., 1972).

Chemical Reactions and Properties

7-Hydroxyprochlorperazine participates in a variety of chemical reactions, attributed to its functional groups and phenothiazine backbone. It has been shown that hydroxylated phenothiazine derivatives react with oxygen and oxygen radicals, forming hydrogen peroxide and undergoing processes that highlight their reactivity towards oxidative stress conditions. This reactivity underlines the chemical behavior of 7-Hydroxyprochlorperazine in biological and environmental contexts (Heikkila et al., 1975).

科学的研究の応用

Antipsychotic Agent : Bunney and Aghajanian (1974) found that 7-hydroxychlorpromazine effectively reverses amphetamine-induced depression in rat dopaminergic neurons. This suggests its potential as an antipsychotic agent (Bunney & Aghajanian, 1974).

Cancer Research : Van Woert and Palmer (1969) reported that chlorpromazine and 7-hydroxychlorpromazine inhibit mouse melanoma growth, indicating potential in developing more effective melanoma chemotherapeutic agents (Van Woert & Palmer, 1969).

Pharmacokinetic Evaluation : Aravagiri, Hawes, and Midha (1985) developed a Radioimmunoassay (RIA) procedure for quantitating the 7-hydroxy metabolite of trifluoperazine in human plasma after oral administration. This aids in monitoring drug-drug interactions and drug metabolism (Aravagiri, Hawes, & Midha, 1985).

Biological Functions Studies : Kawamoto and Hidaka (1984) identified H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) as a selective inhibitor of protein kinase C in rabbit platelets, facilitating studies on the biological functions of protein kinase C in intact cells (Kawamoto & Hidaka, 1984).

Analysis Method Development : Tashiro, Naito, Kagawa, and Kawakami (2012) developed a reliable method for analyzing prochlorperazine and its metabolites in human plasma, which is crucial for pharmacokinetic evaluation and clinical research (Tashiro, Naito, Kagawa, & Kawakami, 2012).

Safety And Hazards

Prochlorperazine, a related compound, has been associated with acute toxicity, reproductive toxicity, effects on or via lactation, and specific target organ toxicity . Serious adverse effects (AEs) such as seizure, neuroleptic malignant syndrome, autonomic collapse, tardive dyskinesia have been reported . Fatalities and life-threatening AEs have also been reported .

特性

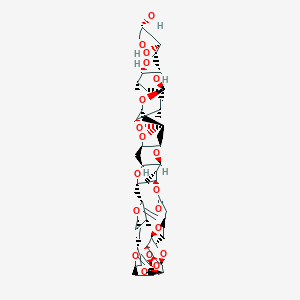

IUPAC Name |

8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUHMTGXYBUCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00490866 | |

| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyprochlorperazine | |

CAS RN |

52172-19-7 | |

| Record name | 7-Hydroxyprochlorperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYPROCHLORPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)